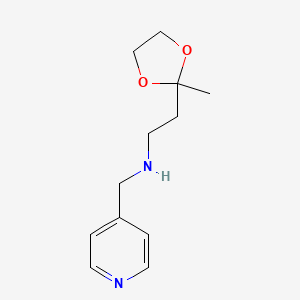![molecular formula C11H19N3O2 B6631825 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MDPV, which is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. MDPV has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to its stimulant effects. In
作用機序
MDPV works by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased energy, alertness, and euphoria. However, MDPV has also been found to have negative effects on the cardiovascular and nervous systems, which can lead to serious health consequences.
Biochemical and Physiological Effects
MDPV has been found to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes changes in brain activity, leading to altered mood, perception, and behavior. In addition, MDPV has been found to have negative effects on the liver, kidney, and other organs, which can lead to long-term health consequences.
実験室実験の利点と制限
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its negative effects on the cardiovascular and nervous systems can make it difficult to use in certain types of experiments, and its potential for abuse and addiction raises ethical concerns.
将来の方向性
There are several future directions for MDPV research, including further exploration of its potential therapeutic applications, as well as its effects on the cardiovascular and nervous systems. In addition, there is ongoing research to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion
MDPV is a synthetic cathinone that has gained significant attention in scientific research. It has been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety, but its negative effects on the cardiovascular and nervous systems raise concerns about its safety. Further research is needed to fully understand the biochemical and physiological effects of MDPV, and to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
合成法
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and 4-methylpyrazole. The resulting product is then purified through recrystallization to obtain MDPV in its pure form.
科学的研究の応用
MDPV has been widely studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. It has been found to have antidepressant and anxiolytic effects in animal models, and there is ongoing research to explore its potential as a medication for these conditions.
特性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(15-5-6-16-11)3-4-12-7-10-8-13-14(2)9-10/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIQQVTNVZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)


![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)




